REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][C:7]=1[CH3:12])=O)C.[H-].C([Al+]CC(C)C)C(C)C.CCCCCC.CCOC(C)=O.Cl>C(Cl)Cl.CO>[CH3:11][C:9]1[S:10][C:6]([CH2:4][OH:3])=[C:7]([CH3:12])[N:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
Hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature slowly
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
Extract with Et2O (3×10 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove solvent under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |